1-(4-Bromo-2-methylbenzoyl)piperazine
Overview
Description
1-(4-Bromo-2-methylbenzoyl)piperazine is an organic compound with the molecular formula C12H15BrN2O and a molecular weight of 283.17 . It is a powder at room temperature .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-(4-Bromo-2-methylbenzoyl)piperazine is 1S/C12H15BrN2O/c1-9-8-10 (13)2-3-11 (9)12 (16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 .Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-(4-Bromo-2-methylbenzoyl)piperazine is a powder at room temperature . It has a molecular weight of 283.17 .Scientific Research Applications
Antimicrobial and Antifungal Applications
Piperazine derivatives have been widely investigated for their antimicrobial and antifungal properties. A study highlights the synthesis of novel 1,4-disubstituted piperazines, evaluating their antibacterial activities against resistant strains of bacteria. This research indicates the potential of piperazine derivatives in combating microbial resistance, a growing concern in healthcare (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
Cancer Research
In the realm of cancer research, piperazine derivatives have been explored for their cytotoxic effects on various cancer cell lines. A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant growth inhibitory activity against liver, breast, colon, gastric, and endometrial cancer cell lines, showcasing their potential as chemotherapeutic agents (Yarim, Koksal, Durmaz, & Atalay, 2012).
Antidepressant and Anxiolytic Effects
The structural motif of piperazine is also found in compounds exhibiting central nervous system activity, including antidepressants and anxiolytics. Research into spiro[isobenzofuran-1(3H),4'-piperidines] demonstrated notable inhibition of tetrabenazine-induced ptosis, suggesting potential antidepressant and anxiolytic properties (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, Ong, 1976).
Diabetes Management
Piperazine derivatives have been identified as promising antidiabetic compounds, with studies revealing compounds that significantly improve glucose tolerance without inducing hypoglycemia. This opens up avenues for new diabetes treatments that manage blood sugar levels effectively (Le Bihan, Rondu, Pelé-Tounian, Wang, Lidy, Touboul, Lamouri, Dive, Huet, Pfeiffer, Renard, Guardiola‐Lemaître, Manechez, Pénicaud, Ktorza, Godfroid, 1999).
Mechanism of Action
While the specific mechanism of action for 1-(4-Bromo-2-methylbenzoyl)piperazine is not mentioned in the search results, it’s worth noting that piperazine, a similar compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
The safety information for 1-(4-Bromo-2-methylbenzoyl)piperazine includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for 1-(4-Bromo-2-methylbenzoyl)piperazine are not mentioned in the search results, it’s worth noting that piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . This suggests potential future directions in the development of new pharmaceuticals.
properties
IUPAC Name |
(4-bromo-2-methylphenyl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-10(13)2-3-11(9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPPZQWQOYPLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylbenzoyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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